Bis-(2-ethyl-butyl)-amine
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Overview
Description
Bis-(2-ethyl-butyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two 2-ethyl-butyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-ethyl-butyl)-amine typically involves the reaction of 2-ethyl-butylamine with an appropriate alkylating agent. One common method is the alkylation of 2-ethyl-butylamine with 2-ethyl-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-ethyl-butyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine derivatives depending on the substituent introduced.
Scientific Research Applications
Bis-(2-ethyl-butyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Bis-(2-ethyl-butyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-butylamine: A simpler amine with only one 2-ethyl-butyl group.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Butylamine: An amine with a butyl group attached to the nitrogen atom.
Uniqueness
Bis-(2-ethyl-butyl)-amine is unique due to the presence of two bulky 2-ethyl-butyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and physical properties compared to simpler amines.
Properties
IUPAC Name |
2-ethyl-N-(2-ethylbutyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWTLFWRGGMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNCC(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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